molecular formula C11H9NOS B186757 (2-Aminothiophen-3-YL)(phenyl)methanone CAS No. 21582-44-5

(2-Aminothiophen-3-YL)(phenyl)methanone

Cat. No. B186757
CAS RN: 21582-44-5
M. Wt: 203.26 g/mol
InChI Key: VXIMIQNIBMDZCM-UHFFFAOYSA-N
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Description

“(2-Aminothiophen-3-YL)(phenyl)methanone” is a chemical compound . It is also known as ATPM and is used in various fields like organic synthesis, pharmaceutical development, and material science.


Synthesis Analysis

The synthesis of 2-aminothiophene derivatives, which includes “(2-Aminothiophen-3-YL)(phenyl)methanone”, has been explored in several studies . The derivatives were compared in binding and functional assays at the human A1 adenosine receptor, indicating that some fluoro-substituted analogues have enhanced positive allosteric modulator (PAM) activity .


Molecular Structure Analysis

The molecular structure of “(2-Aminothiophen-3-YL)(phenyl)methanone” has been analyzed in several studies . In both molecules, the intramolecular N–H···O=C hydrogen bonds close six-membered planar rings and significantly influence the molecular conformation .

properties

IUPAC Name

(2-aminothiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMIQNIBMDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349395
Record name (2-Aminothiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminothiophen-3-YL)(phenyl)methanone

CAS RN

21582-44-5
Record name (2-Aminothiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of benzoylacetonitrile (1.45 g, 10 mmole), 2,5-dihydroxy-1,4-dithiane (0.76 g, 5 mmole) and diethylamine (0.73 g=1.04 mL, 10 mmole) in 4 mL absolute ethanol was heated in a teflon-sealed pressure tube for 4 hours at 50° C. with frequent stirring on a vortex mixer. By 2 hours starting materials had dissolved and shortly thereafter product began to crystallize. After refrigerating the tube overnight, the product was filtered off and washed with a little methanol to give bright yellow crystals. Yield 1.3 g, 64% 1H NMR (CDCl3) δ: 6.14 (d, 1H, H-5), 6.88 (d, 1H, H-4), 6.95 (br s, 2H, NH2), 7.5-7.7 (m, 5H, C6H5).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure described in J. Med. Chem. 2002, 45, 382-389; 1.45 g (10 mmol) 3-oxo-3-phenyl-propionitrile, 0.76 g (5.0 mmol) [1,4]dithiane-2,5-diol, 0.40 ml (10 mmol) diethylamine and 5 ml ethanol were charged in a sealed tube. The reaction mixture was heated at 50° C. for 6 h. The tube was then placed in a fridge (about 4° C.) for the night, and the product was collected by filtration and dried under vacuum to afford 0.42 g (23%) (2-amino-thiophen-3-yl)-phenyl-methanone as a light brown crystals. ES-MS m/e (%): 204 (M+H+, 100).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Aminothiophen-3-YL)(phenyl)methanone
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(2-Aminothiophen-3-YL)(phenyl)methanone
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(2-Aminothiophen-3-YL)(phenyl)methanone
Reactant of Route 4
(2-Aminothiophen-3-YL)(phenyl)methanone
Reactant of Route 5
(2-Aminothiophen-3-YL)(phenyl)methanone

Citations

For This Compound
7
Citations
P Oliva, RR Suresh, S Pasquini… - ACS Medicinal …, 2023 - ACS Publications
A 1 adenosine receptor (A 1 AR) agonists have cerebroprotective, cardioprotective, antinociceptive, and other pharmaceutical applications. We explored the structure–activity …
Number of citations: 0 pubs.acs.org
L Aurelio, C Valant, BL Flynn, PM Sexton… - Journal of medicinal …, 2010 - ACS Publications
2-Amino-3-benzoylthiophenes (2A3BTs) have been widely reported to act as allosteric enhancers (AEs) at the A 1 adenosine receptor (A 1 AR). Herein we describe the synthesis of a …
Number of citations: 33 pubs.acs.org
L Huang, R Yu, L Leng, F Gong, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, novel tricyclic heteroaromatics, have been designed and synthesized by a one-pot reaction of diazepinethiones and aldehydes. This …
Number of citations: 2 www.thieme-connect.com
L Röder, AJ Nicholls, IR Baxendale - Molecules, 2019 - mdpi.com
Continuous flow processing was applied for the rapid replacement of an aromatic amino group with a hydride. The approach was applied to a range of aromatic heterocycles, confirming …
Number of citations: 18 www.mdpi.com
CJ Mallia, L Englert, GC Walter, IR Baxendale
Number of citations: 0
EA Ratzke - 2016 - edoc.ub.uni-muenchen.de
Die genetische Erbinformation ist in allen Zellen eines Lebewesens auf der Desoxyribonukleinsäure (DNA) vorhanden. Um die im Menschen ca. 2 m lange DNA in einen 6 µm großen …
Number of citations: 0 edoc.ub.uni-muenchen.de
B der BET-Familie - d-nb.info
Die genetische Erbinformation ist in allen Zellen eines Lebewesens auf der Desoxyribonukleinsäure (DNA) vorhanden. Um die im Menschen ca. 2 m lange DNA in einen 6 µm großen …
Number of citations: 4 d-nb.info

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